

inter-laboratory comparison of 5-Methyl-2-hepten-4-one quantification

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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B146534

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A Comparative Guide to the Quantification of 5-Methyl-2-hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **5-Methyl-2-hepten-4-one**, a key flavor compound. While direct inter-laboratory comparison studies for this specific analyte are not readily available in published literature, this document synthesizes information from established analytical methods to offer a valuable reference for researchers. The focus is on providing a clear comparison of method performance based on single-laboratory validation data and outlining detailed experimental protocols.

Introduction to 5-Methyl-2-hepten-4-one Quantification

5-Methyl-2-hepten-4-one, also known as filbertone, is a naturally occurring unsaturated ketone and a significant contributor to the characteristic nutty and roasted aroma of hazelnuts. [1] Accurate quantification of this compound is crucial in the food and fragrance industries for quality control, authenticity assessment, and product development. [2] Given its volatility and presence in complex matrices, robust and reliable analytical methods are essential for obtaining accurate measurements.

Comparison of Analytical Methodologies

The primary analytical technique for the quantification of **5-Methyl-2-hepten-4-one** is Gas Chromatography-Mass Spectrometry (GC-MS). This is often coupled with a Stable Isotope Dilution Assay (SIDA) for enhanced accuracy and precision. The following table compares the typical performance characteristics of these methodologies. The data presented is representative of values reported in single-laboratory validation studies.

Performance Parameter	GC-MS with External Standard	GC-MS with Stable Isotope Dilution Assay (SIDA)
Linearity (R^2)	> 0.99	> 0.99
Limit of Detection (LOD)	0.1 - 1.0 $\mu\text{g}/\text{kg}$	0.01 - 0.1 $\mu\text{g}/\text{kg}$
Limit of Quantification (LOQ)	0.5 - 5.0 $\mu\text{g}/\text{kg}$	0.05 - 0.5 $\mu\text{g}/\text{kg}$
Accuracy (Recovery)	85 - 115%	95 - 105%
Precision (RSD)	< 15%	< 10%
Specificity	High	Very High
Matrix Effect	Susceptible	Minimized

Hypothetical Inter-Laboratory Comparison Data

To illustrate how data from an inter-laboratory comparison study would be presented, the following table outlines a hypothetical scenario. In a real proficiency test, a reference material with a known concentration of **5-Methyl-2-hepten-4-one** would be sent to participating laboratories. Their reported results would be compared to the assigned value to assess their performance.

Laboratory ID	Method Used	Reported Concentration ($\mu\text{g}/\text{kg}$)	z-score*
Lab 01	GC-MS (External Standard)	28.5	-0.5
Lab 02	GC-MS/SIDA	31.2	0.4
Lab 03	GC-FID	25.1	-1.6
Lab 04	GC-MS/SIDA	30.5	0.2
Lab 05	GC-MS (External Standard)	33.8	1.3
Assigned Value	30.0		
Standard Deviation for Proficiency Assessment	3.0		

*z-scores are calculated to evaluate the performance of each laboratory. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

A widely used method for the quantification of **5-Methyl-2-hepten-4-one** involves Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Solid-Phase Microextraction (SPME)

- Sample Aliquoting: Accurately weigh 1.0 g of the homogenized sample (e.g., hazelnut paste) into a 20 mL headspace vial.
- Internal Standard Spiking: Add a known amount of the internal standard (e.g., deuterated **5-Methyl-2-hepten-4-one** for SIDA) to the sample.

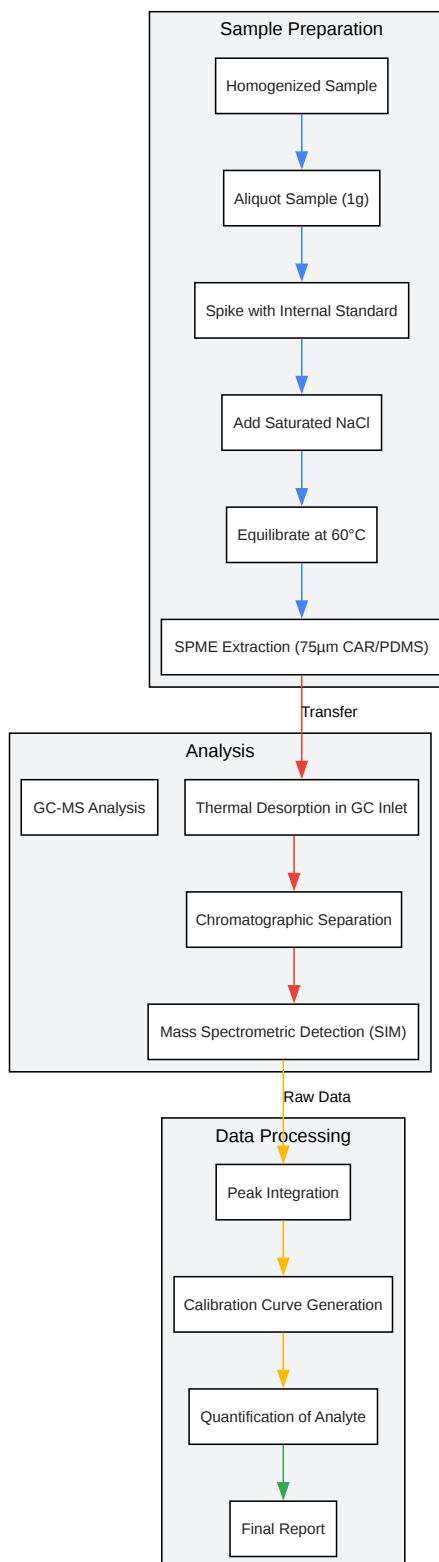
- Matrix Modification: Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
- Equilibration: Seal the vial and incubate at 60°C for 15 minutes with constant agitation to allow for the equilibration of the analyte between the sample and the headspace.
- Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

- Desorption: Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.
- Gas Chromatography:
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for **5-Methyl-2-hepten-4-one** (e.g., m/z 69, 98, 126) and its internal standard.

Experimental Workflow Diagram

Quantification of 5-Methyl-2-hepten-4-one Workflow

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Caption: Experimental workflow for the quantification of **5-Methyl-2-hepten-4-one**.

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